

physical and chemical properties of benzonitrile oxide

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Compound of Interest

Compound Name: Benzonitrile oxide

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Benzonitrile Oxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzonitrile oxide (C_7H_5NO) is a highly reactive aromatic nitrile oxide that serves as a cornerstone in the synthesis of five-membered heterocyclic compounds.[1] Its utility, primarily driven by its participation in 1,3-dipolar cycloaddition reactions, has made it an invaluable tool in medicinal chemistry and materials science for the construction of isoxazoles and isoxazolines. This technical guide provides an in-depth overview of the physical and chemical properties of **benzonitrile oxide**, detailed experimental protocols for its generation and use, and a mechanistic exploration of its characteristic reactions.

Physical Properties

Benzonitrile oxide is an unstable compound, often generated in situ for immediate use in subsequent reactions.[2] This inherent instability makes the determination of some of its physical properties challenging. The available data is summarized in the table below.

Property	Value	Source
Molecular Formula	C ₇ H ₅ NO	[3]
Molecular Weight	119.12 g/mol	[4]
CAS Number	873-67-6	[3]
Melting Point	15 °C	[3][5]
Density	1.00±0.1 g/cm ³ (Predicted)	[3]
Refractive Index	1.522 (Predicted)	[3][5]
Dipole Moment	~4 D	[6]

Note: Due to its instability, a boiling point for **benzonitrile oxide** has not been reliably reported.

Spectroscopic Properties

Detailed spectroscopic data for isolated **benzonitrile oxide** is scarce due to its reactive nature. However, its formation and consumption can be monitored by various spectroscopic techniques.

- Infrared (IR) Spectroscopy: The characteristic nitrile oxide ($\text{-C}\equiv\text{N}^+\text{-O}^-$) stretching vibration is a key diagnostic peak, though its exact position can be influenced by the molecular environment.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are instrumental in characterizing the products of **benzonitrile oxide** reactions, confirming the structure of the resulting heterocyclic rings.
- UV-Vis Spectroscopy: The ultraviolet spectrum of benzonitrile shows a primary absorption band at 224 nm and a secondary band at 271 nm.[7] While specific data for **benzonitrile oxide** is not readily available, UV-Vis spectroscopy can be employed to monitor the kinetics of its cycloaddition reactions.[2]

Chemical Properties and Reactivity

The chemistry of **benzonitrile oxide** is dominated by its behavior as a 1,3-dipole in cycloaddition reactions.

1,3-Dipolar Cycloaddition

Benzonitrile oxide readily undergoes [3+2] cycloaddition reactions with a wide variety of dipolarophiles (e.g., alkenes and alkynes) to yield five-membered heterocycles.^[8] This reaction is a powerful tool for the synthesis of 2-isoxazolines from alkenes and isoxazoles from alkynes.^[8]

The reaction is generally considered to be a concerted, stereospecific process, meaning that the stereochemistry of the dipolarophile is retained in the product.^[9] The regioselectivity of the cycloaddition can often be predicted by Frontier Molecular Orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.^{[10][11]} Generally, the reaction is controlled by the HOMO(dipole)-LUMO(dipolarophile) interaction or the LUMO(dipole)-HOMO(dipolarophile) interaction, depending on the electronic nature of the substituents on both the **benzonitrile oxide** and the dipolarophile.^{[10][12]}

Dimerization

In the absence of a suitable dipolarophile, **benzonitrile oxide** can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides). This side reaction can be minimized by generating the nitrile oxide slowly in the presence of an excess of the dipolarophile.

Experimental Protocols

Due to its instability, **benzonitrile oxide** is almost always generated in situ. The most common method for its preparation is the dehydrochlorination of benzohydroximoyl chloride using a base.

Synthesis of Benzohydroximoyl Chloride (Precursor)

Benzohydroximoyl chloride is a stable, crystalline solid that serves as a convenient precursor to **benzonitrile oxide**.

Method 1: Chlorination of Benzaldoxime with Chlorine Gas

- Procedure: Dissolve benzaldoxime (12.1 g) in chloroform (80 ml) and cool the solution to between 0°C and -10°C. Bubble chlorine gas (7.9 g) through the solution while maintaining the low temperature. Stir the mixture at -10°C for 30 minutes. The resulting solution of benzohydroximoyl chloride can be used directly or purified by recrystallization.
- Safety: This reaction should be performed in a well-ventilated fume hood due to the use of chlorine gas.

Method 2: Chlorination with Hydrogen Chloride/N,N-Dimethylformamide/Oxone

- This method provides a more convenient and selective route to benzohydroximoyl chlorides, particularly for aromatic aldoximes with electron-donating substituents.^{[13][14]}

In Situ Generation and 1,3-Dipolar Cycloaddition of Benzonitrile Oxide

General Procedure:

- Dissolve the chosen dipolarophile (alkene or alkyne) in a suitable solvent (e.g., diethyl ether, THF, or a biphasic system).
- Add a solution of benzohydroximoyl chloride to the reaction mixture.
- Slowly add a base (e.g., triethylamine, aqueous sodium hydroxide) to the mixture with vigorous stirring. The base will dehydrochlorinate the benzohydroximoyl chloride to generate **benzonitrile oxide** in situ.
- The **benzonitrile oxide** will then react with the dipolarophile present in the reaction mixture.
- The reaction is typically stirred at room temperature or with gentle heating until completion.
- Work-up involves washing with water to remove the base and any salts, followed by drying of the organic layer and removal of the solvent.
- The product can be purified by standard techniques such as recrystallization or column chromatography.

A Green Protocol using NaCl/Oxone:

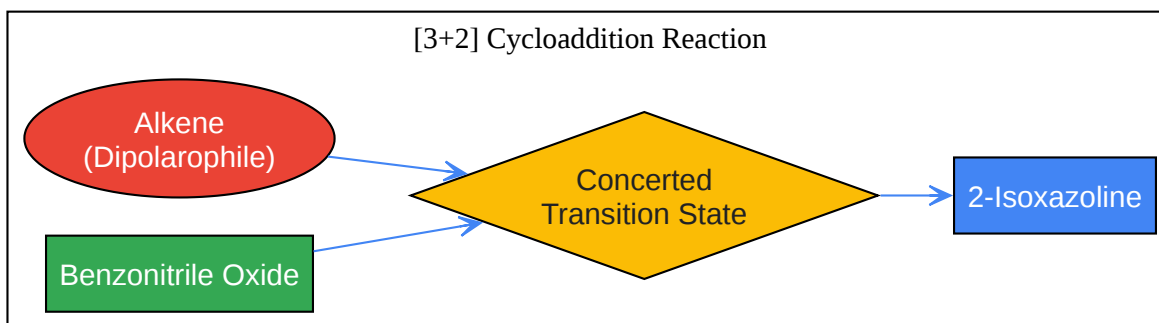
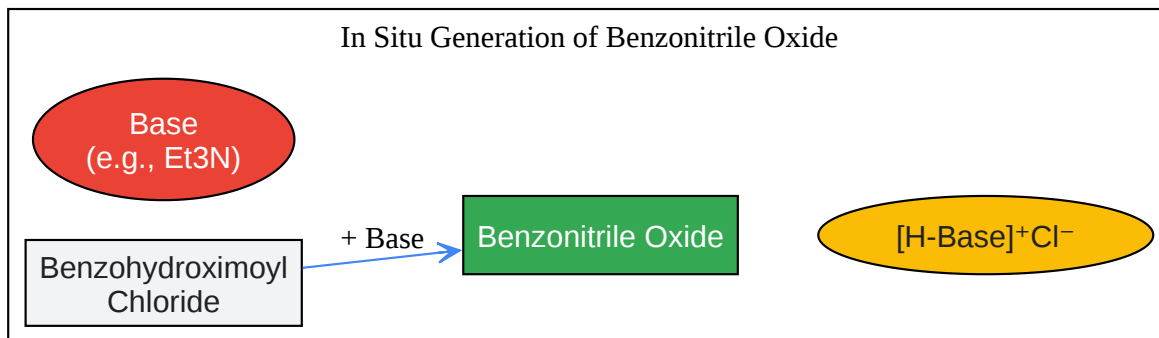
- A more environmentally friendly method involves the oxidation of aldoximes with NaCl and Oxone to generate nitrile oxides in situ for subsequent cycloaddition.[\[15\]](#)[\[16\]](#)[\[17\]](#)

Safety and Handling

- **Benzonitrile** (related compound): Benzonitrile is a combustible liquid and is harmful if swallowed or in contact with skin.[\[18\]](#) It is incompatible with strong oxidizing agents, strong acids, and strong bases.[\[19\]](#) When handling, wear protective gloves, clothing, and eye protection.[\[18\]](#)[\[19\]](#)
- **Benzonitrile Oxide**: As a reactive intermediate, **benzonitrile oxide** should be handled with care. The in situ generation methods minimize exposure to the isolated compound. All reactions should be carried out in a well-ventilated fume hood.
- **Precursors**: The precursors to **benzonitrile oxide**, such as benzohydroximoyl chloride, should also be handled with appropriate safety precautions.

Visualizing Key Processes

To better understand the chemical transformations involving **benzonitrile oxide**, the following diagrams illustrate the key reaction pathways.



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